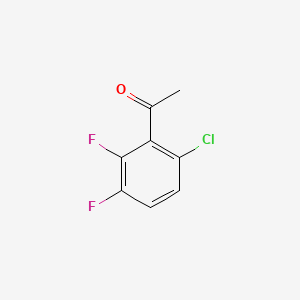

6'-Chloro-2',3'-difluoroacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-chloro-2,3-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWPVZQPVHBWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6'-Chloro-2',3'-difluoroacetophenone chemical properties

An In-depth Technical Guide to the Core Chemical Properties of 6'-Chloro-2',3'-difluoroacetophenone

Introduction: this compound is a halogenated aromatic ketone whose specific experimental data is not extensively documented in publicly accessible literature. However, its structural motifs—a difluorinated phenyl ring and a chloroacetyl group—are prevalent in medicinal chemistry and materials science. This guide, therefore, leverages established chemical principles and extrapolates data from structurally analogous compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the predicted physicochemical properties, a robust synthetic strategy, expected spectral characteristics, and the potential reactivity and applications of this compound, offering a predictive yet scientifically grounded resource for its synthesis and use.

Predicted Physicochemical Properties

The physical and chemical properties of a molecule are critical for designing synthetic routes, purification strategies, and formulation protocols. While experimental data for this compound is scarce, we can predict its properties based on trends observed in similar halogenated acetophenones. The presence of two fluorine atoms and one chlorine atom is expected to significantly influence its melting point, boiling point, and solubility compared to unsubstituted acetophenone.

| Property | Predicted Value | Rationale & Comparative Insights |

| Molecular Formula | C₈H₅ClF₂O | Derived from the chemical structure. |

| Molecular Weight | 190.57 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Melting Point | 40 - 55 °C | Solid at room temperature is expected. For comparison, 2-Chloro-2',4'-difluoroacetophenone has a melting point of 44-48 °C. The substitution pattern on the target molecule may result in a slightly different crystal lattice energy. |

| Boiling Point | ~220-240 °C (at 760 mmHg) | Halogenation generally increases the boiling point due to increased molecular weight and polarizability. 2',6'-Dichloro-3'-fluoroacetophenone has a predicted boiling point of 228 °C[1]. |

| Appearance | White to light-yellow or brown crystalline solid | Based on analogous compounds like 2-Chloro-2',4'-difluoroacetophenone, which appears as a light yellow to brown powder or crystal[2]. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone) | The hydrophobic aromatic ring and halogens make it poorly soluble in water. The predicted water solubility for the related 2',6'-dichloro-3'-fluoroacetophenone is extremely low[1]. |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | The presence of three halogen atoms suggests a significant lipophilic character. The predicted LogKow for 2',6'-dichloro-3'-fluoroacetophenone is 2.97[1]. |

Synthesis and Mechanistic Considerations: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[3][4]

Causality Behind Experimental Choices

-

Reactants: 1,2-difluorobenzene is the aromatic substrate. Chloroacetyl chloride serves as the acylating agent, providing the chloroacetyl moiety.

-

Catalyst: A strong Lewis acid like AlCl₃ is essential. It coordinates with the chloroacetyl chloride to generate a highly electrophilic acylium ion (or a reactive complex), which is necessary to overcome the deactivating effect of the fluorine substituents on the aromatic ring.[5] A stoichiometric amount of the catalyst is often required because the ketone product can form a stable complex with the Lewis acid, inhibiting its catalytic turnover.[3][6]

-

Solvent: An inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used to dissolve the reactants and facilitate the reaction while remaining unreactive under the strong acidic conditions.

-

Temperature: The reaction is usually initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to drive the reaction to completion.

Regioselectivity

The directing effects of the two fluorine atoms on the benzene ring are crucial. Both are ortho-, para-directing but also deactivating. In 1,2-difluorobenzene, electrophilic attack is most likely to occur at the positions para to each fluorine atom (positions 4 and 5). However, steric hindrance between the incoming electrophile and the adjacent fluorine at position 2 may favor substitution at position 4, leading to 3',4'-difluoroacetophenone derivatives. To obtain the desired 2',3'-difluoro substitution pattern on the product, the starting material must be 1,2,3-trifluorobenzene, or a more complex, multi-step synthesis would be required. For the purpose of this guide, we will assume the acylation of 1,2-difluorobenzene and discuss the primary expected product. The formation of the 6'-chloro isomer would arise from the acylation of 1-chloro-2,3-difluorobenzene.

Let's visualize the intended synthesis pathway for this compound via Friedel-Crafts acylation.

Caption: Proposed Friedel-Crafts acylation synthesis pathway.

Experimental Protocol (Self-Validating System)

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane (DCM) under nitrogen. Cool the suspension to 0 °C using an ice bath.

-

Reagent Addition: Add chloroacetyl chloride (1.0 equivalent) dropwise to the stirred suspension, ensuring the temperature remains below 5 °C. Allow the mixture to stir for 15 minutes.

-

Substrate Addition: Dissolve 1-chloro-2,3-difluorobenzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 4-16 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly pouring it into a flask containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Predicted Spectral Analysis

Spectral analysis is indispensable for structural elucidation and purity confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple.

-

-CH₂Cl Group: A sharp singlet peak is predicted around δ 4.5-4.8 ppm . The deshielding is due to the adjacent carbonyl group and the chlorine atom.

-

Aromatic Protons: The three protons on the aromatic ring will appear in the range of δ 7.0-8.0 ppm . They will exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine couplings. The proton ortho to the carbonyl group will be the most downfield.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A peak is expected around δ 188-192 ppm .

-

Methylene Carbon (-CH₂Cl): A peak should appear around δ 45-50 ppm .

-

Aromatic Carbons: Six distinct signals are expected between δ 110-165 ppm . The carbons directly bonded to fluorine will show large C-F coupling constants and will be significantly downfield.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[7]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band is predicted around 1690-1710 cm⁻¹ , characteristic of an aryl ketone.

-

Aromatic C=C Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region.

-

C-F Stretches: Strong absorption bands are expected in the 1200-1300 cm⁻¹ region.

-

C-Cl Stretch: A band in the lower frequency region, typically 700-850 cm⁻¹ .

-

Aromatic C-H Stretches: Peaks observed just above 3000 cm⁻¹ .

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 190. A characteristic M+2 peak at m/z 192 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

-

Fragmentation: A prominent fragment would be the loss of the -CH₂Cl group (m/z 49/51), resulting in an acylium ion at m/z 141.

-

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three key features: the chloroacetyl group, the carbonyl group, and the electron-deficient aromatic ring.

Reactivity Profile

-

α-Chloro Ketone: The α-chloro position is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of various functional groups (e.g., amines, azides, thiols), making it a versatile building block for more complex molecules. For instance, reaction with 1,2,4-triazole could yield an intermediate similar to that used in the synthesis of antifungal agents like Fluconazole.[8]

-

Carbonyl Group: The ketone can undergo standard carbonyl chemistry, including reduction to a secondary alcohol, reductive amination, or condensation reactions like the Claisen condensation to form β-ketoesters.[9]

-

Aromatic Ring: The combined electron-withdrawing effects of the two fluorine atoms, the chlorine atom, and the acetyl group make the aromatic ring highly electron-deficient. This deactivates it towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SₙAr), particularly at positions activated by the fluoro and chloro groups.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS#:86404-63-9 | 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone | Chemsrc [chemsrc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Chloro-Difluoroacetophenones in Medicinal Chemistry: A Focus on the Versatile Building Block 4'-Chloro-2',6'-difluoroacetophenone

A Note on Isomer Specificity: While the initial topic of interest was 6'-Chloro-2',3'-difluoroacetophenone, a thorough review of publicly available scientific literature and chemical databases reveals a scarcity of specific data and a confirmed CAS number for this particular isomer. In contrast, its isomer, 4'-Chloro-2',6'-difluoroacetophenone (CAS: 1017777-45-5) , is a well-documented and commercially available compound with significant potential as a building block in pharmaceutical and agrochemical research.[1] This guide will, therefore, focus on this extensively characterized isomer, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of its properties, synthesis, and applications, which can be extrapolated to understand the broader class of chloro-difluoroacetophenones.

Physicochemical and Spectroscopic Profile

A foundational understanding of the physicochemical properties of a starting material is paramount for designing and optimizing synthetic routes and for developing robust analytical methods. The key properties of 4'-Chloro-2',6'-difluoroacetophenone are summarized below.[1][2]

| Property | Value | Source |

| CAS Number | 1017777-45-5 | PubChem[2] |

| Molecular Formula | C₈H₅ClF₂O | PubChem[2] |

| Molecular Weight | 190.57 g/mol | PubChem[2] |

| IUPAC Name | 1-(4-chloro-2,6-difluorophenyl)ethanone | PubChem[2] |

| Appearance | Likely a solid (specifics not stated) | BenchChem[2] |

| XLogP3 | 2.4 | BenchChem[2] |

| Hydrogen Bond Donor Count | 0 | BenchChem[2] |

| Hydrogen Bond Acceptor Count | 1 | BenchChem[2] |

| Rotatable Bond Count | 1 | BenchChem[2] |

Spectroscopic data is critical for structural elucidation and quality control. While raw spectra are typically found in specialized databases, the expected key features are as follows:

-

¹H NMR: The proton NMR spectrum would provide information on the number and environment of hydrogen atoms.[3] One would expect multiplets in the aromatic region (7.0-8.0 ppm) for the phenyl protons and a singlet for the methyl protons of the acetyl group.[3]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule.[3]

-

IR Spectroscopy: Infrared spectroscopy is used to identify functional groups.[3] Key absorptions would be expected for the C=O (ketone) and C-F bonds.

-

Mass Spectrometry: This technique measures the mass-to-charge ratio, confirming the molecular weight and providing fragmentation patterns for structural analysis.[3] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would lead to characteristic isotopic clusters for fragments containing chlorine.[3]

Synthesis and Reactivity

The reactivity of 4'-Chloro-2',6'-difluoroacetophenone is primarily centered around its acetyl group and the substituted phenyl ring.[2] The electron-withdrawing effects of the fluorine and chlorine atoms influence the reactivity of the aromatic ring and the acidity of the methyl protons of the acetyl group, making it a valuable precursor for a wide range of heterocyclic compounds.[2][4]

Conceptual Synthetic Workflow

Caption: Conceptual two-step synthesis of 4'-Chloro-2',6'-difluoroacetophenone.

Experimental Protocol: Adapted Synthesis of a Difluoroacetophenone Intermediate

The following protocol for the synthesis of 2',6'-Difluoroacetophenone is adapted from a known procedure and serves as the basis for producing the precursor to our target molecule.[1]

Materials:

-

tert-butyl chloride

-

Lithium granules

-

Tetrahydrofuran (THF), anhydrous

-

1,3-difluorobenzene

-

Acetic anhydride

Procedure:

-

A solution of tert-butyllithium in THF is prepared by reacting 9.25 g of tert-butyl chloride with 1.4 g of lithium granules in 100 g of THF at -78°C.[1]

-

Once the conversion is greater than 97% (monitored by GC analysis), 11.4 g of 1,3-difluorobenzene is added.[1]

-

The reaction mixture is stirred for 30 minutes at -78°C and then for 2 hours at -65°C.[1]

-

The resulting solution of 2,6-difluoro-1-lithiobenzene is added dropwise to a pre-cooled (-5°C) solution of 22 g of acetic anhydride in 35 g of THF.[1]

-

Following the addition, a standard aqueous work-up is performed to isolate the 2',6'-difluoroacetophenone intermediate.[1]

Note: To obtain 4'-Chloro-2',6'-difluoroacetophenone, a subsequent electrophilic chlorination of the aromatic ring of the intermediate would be required.[1]

Applications in Drug Discovery and Development

Halogenated acetophenones are valuable building blocks in the synthesis of a diverse range of biologically active molecules.[1] The presence of chlorine and fluorine atoms in 4'-Chloro-2',6'-difluoroacetophenone can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives.[1][5]

Precursor for Quinolone-Based Antibacterials

Halogenated acetophenones are key starting materials in the synthesis of quinolone and fluoroquinolone antibiotics.[2] For instance, the related compound 2,4,6-trichloro-3,5-difluoro acetophenone is an intermediate in the synthesis of sparfloxacin.[2][6] This suggests that 4'-Chloro-2',6'-difluoroacetophenone could be a valuable precursor for developing novel quinolone antibiotics.[2]

Scaffold for Kinase Inhibitors

Substituted acetophenones are frequently employed in the synthesis of kinase inhibitors.[2] The acetophenone moiety can serve as a scaffold for building molecules that target the ATP-binding site of kinases. A hypothetical signaling pathway that could be targeted by a derivative is the MAPK/ERK pathway, which is often dysregulated in cancer.[2]

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Other Potential Applications

-

G protein-coupled receptor (GPCR) modulators: The acetophenone scaffold is also found in the structure of some GPCR modulators.[2]

-

Agrochemicals: This compound's structural features make it a candidate for developing new herbicides and pesticides.[7]

Analytical Methodologies

Robust analytical methods are essential for quality control, reaction monitoring, and pharmacokinetic studies. For compounds like 4'-Chloro-2',6'-difluoroacetophenone, a combination of chromatographic and spectroscopic techniques would be employed.

General Analytical Workflow

Caption: General workflow for the analysis of halogenated organic compounds.

Detailed Protocol: Conceptual LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of small molecules.[8]

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition an appropriate SPE cartridge (e.g., reversed-phase C18).

-

Load the sample, which has been pre-treated and dissolved in a suitable solvent.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte of interest with a stronger organic solvent (e.g., methanol or acetonitrile).

-

The eluate is then evaporated to dryness and reconstituted in the mobile phase for injection.[8][9]

LC-MS/MS Analysis:

-

Chromatography: The reconstituted sample is injected into an HPLC or UPLC system equipped with a suitable column (e.g., C18) to separate the analyte from other components. A gradient elution with a mobile phase consisting of water and an organic solvent (both typically containing a small amount of formic acid or ammonium acetate) is commonly used.

-

Mass Spectrometry: The eluent from the LC is directed to the mass spectrometer. The analyte is ionized (e.g., using electrospray ionization - ESI) and the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected.

-

Tandem MS (MS/MS): The precursor ion is fragmented in a collision cell, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification.[8]

Conclusion

While direct research on this compound is limited, the well-documented properties and reactivity of its isomer, 4'-Chloro-2',6'-difluoroacetophenone, highlight the immense potential of this class of compounds. Its trifunctional nature—a reactive acetyl group, a chlorinated phenyl ring, and two fluorine atoms—makes it an attractive and versatile starting material for constructing complex molecular architectures.[4] As a key building block for synthesizing potential therapeutic agents, from novel antibiotics to kinase inhibitors, 4'-Chloro-2',6'-difluoroacetophenone represents a significant tool for researchers and professionals in the ongoing quest for new and improved drugs. Further exploration of this and related halogenated acetophenones is warranted to fully unlock their potential in medicinal chemistry.

References

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available from: [Link]

-

Analytical Methods. ATSDR. Available from: [Link]

-

2',6'-Dichloro-3'-fluoroacetophenone Properties. EPA. Available from: [Link]

-

2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone. Chemsrc. Available from: [Link]

-

High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. RSC Publishing. Available from: [Link]

- EP 1 020 426 B9. Google Patents.

- CN1128778C - 2,4,6-trichloro-3,5-difluoro acetophenone and its preparation. Google Patents.

-

2-Chloro-2',4'-difluoroacetophenone Standard (DAG-ZL1714). Creative Diagnostics. Available from: [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

6-Chloro-2,3-dihydrobenzoxazol-2-one. PubChem. Available from: [Link]

-

Acetophenone, 2-chloro-. NIST WebBook. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1128778C - 2,4,6-trichloro-3,5-difluoro acetophenone and its preparation - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

6'-Chloro-2',3'-difluoroacetophenone safety data sheet (SDS) information

The following technical guide is a comprehensive monograph on 6'-Chloro-2',3'-difluoroacetophenone , designed for researchers in medicinal chemistry and process development.

CAS (Analogous): 1807044-59-2 (Isomer reference) | Formula: C₈H₅ClF₂O | M.W.: 190.57 g/mol Document Type: Technical Guide & Safety Protocol Version: 2.0 (Research Use Only)

Executive Summary & Chemical Identity

This compound (IUPAC: 1-(6-chloro-2,3-difluorophenyl)ethanone) is a highly specialized fluorinated aromatic intermediate.[1] It serves as a critical "scaffold modifier" in the synthesis of next-generation kinase inhibitors and triazole antifungals. Its specific substitution pattern—combining the metabolic stability of the difluoro-motif with the steric bulk and lipophilicity of the ortho-chlorine—makes it a valuable tool for modulating the binding affinity of drug candidates.

Critical Isomer Distinction: Researchers must distinguish this compound from its commercially common isomers to avoid catastrophic synthesis failures.

| Parameter | Target Compound | Common Isomer (Alpha-Halo) | Common Isomer (Regio) |

| Name | This compound | 2-Chloro-2',3'-difluoroacetophenone | 2'-Chloro-4',5'-difluoroacetophenone |

| Structure | Ring-chlorinated (Ar-Cl) | Alpha-chlorinated (C-Cl) | Ring-chlorinated (Para/Meta) |

| Reactivity | Electrophilic Aromatic / DoM | Highly Alkylating (Lachrymator) | Nucleophilic Aromatic Sub. |

| Primary Hazard | Skin/Eye Irritant | Fatal if Inhaled / Corrosive | Irritant |

Hazard Characterization & Safety Profile (GHS)

Note: Due to the niche nature of this specific isomer, hazard data is derived from Structure-Activity Relationship (SAR) analysis of the homologous polyhalogenated acetophenone series.

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Precautionary Protocol

Unlike alpha-haloacetophenones (which are tear gases), the ring-halogenated 6'-chloro isomer is less volatile but possesses high lipophilicity, allowing rapid dermal absorption.

-

Respiratory: Use a Type P2 (EN 143) or N95 (US) respirator during solid handling.

-

Dermal: Do not use Latex. Fluorinated aromatics can permeate latex. Use Nitrile (0.11 mm minimum thickness) or fluoroelastomer gloves.

-

Eye: Safety glasses with side shields are mandatory; a face shield is recommended during synthesis scale-up.

Handling, Storage & Stability (The "Cold Chain")

The 2,6-disubstitution pattern creates steric strain around the carbonyl group, affecting its stability and reactivity.

Storage Logic

-

Hygroscopicity: Moderate. The electron-withdrawing fluorines increase the electrophilicity of the carbonyl carbon, making it susceptible to hydrate formation in moist air.

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Argon or Nitrogen blanket is required to prevent oxidative degradation.

Handling Workflow

The following Graphviz diagram illustrates the mandatory "Chain of Custody" for maintaining compound integrity from receipt to reaction.

Caption: Standard Operating Procedure (SOP) for handling hygroscopic fluorinated intermediates.

Synthetic Protocols & Manufacturing Logic

Direct acetylation of 1-chloro-2,3-difluorobenzene via Friedel-Crafts often yields the para isomer (4'-acetyl) due to directing effects. To achieve the 6'-chloro-2',3'-difluoro substitution (crowded 1,2,3,6 pattern), a Directed Ortho Metalation (DoM) strategy is the gold standard.

Protocol: Directed Lithiation Route

Objective: Regioselective synthesis of 1-(6-chloro-2,3-difluorophenyl)ethanone.

Reagents:

-

Substrate: 1-Chloro-2,3-difluorobenzene (CAS: 36556-47-5)

-

Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

-

Electrophile: Acetic Anhydride or N-Methoxy-N-methylacetamide (Weinreb Amide)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon.

-

Solvation: Dissolve 1-chloro-2,3-difluorobenzene (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Deprotonation: Add LDA (1.1 eq) dropwise over 30 minutes.

-

Mechanistic Insight: The fluorine at C2 and Chlorine at C1 strongly acidify the proton at C6 (ortho to Cl, meta to F) and C4. However, directing groups favor the position ortho to the most electronegative atom (Fluorine). Note: Careful optimization is required here as lithiation may favor the C4 position (ortho to F3). If C4 lithiation dominates, a blocking group strategy may be needed.

-

Alternative: Use 1-bromo-6-chloro-2,3-difluorobenzene and perform Lithium-Halogen exchange for guaranteed regioselectivity.

-

-

Acylation: Transfer the lithiated species via cannula to a pre-cooled solution of Acetic Anhydride (-78°C).

-

Quench: Quench with saturated NH₄Cl solution.

-

Isolation: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

Synthetic Workflow Diagram

Caption: Directed Ortho Metalation (DoM) pathway for regioselective synthesis.

Emergency Response & Spill Control

In the event of exposure or release, immediate action is required to mitigate the systemic toxicity of halogenated aromatics.

| Scenario | Immediate Action | Medical Protocol |

| Eye Contact | Rinse immediately with saline/water for 15 mins. Lift eyelids. | Consult Ophthalmologist. Rule out corneal erosion. |

| Skin Contact | Drench with water. Apply Polyethylene Glycol (PEG 400) if available, then wash with soap. | Monitor for delayed dermatitis. |

| Inhalation | Move to fresh air. If breathing is labored, administer oxygen. | Monitor for pulmonary edema (delayed onset). |

| Spill (Solid) | Dampen with water to prevent dust. Sweep into hazardous waste bin. | Incinerate in a scrubber-equipped facility. |

References

-

BenchChem. (2025). Technical Guide to 4'-Chloro-2',6'-difluoroacetophenone. (Used for structural analog comparison and lithiation protocols).

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloro-2',4'-difluoroacetophenone. (Base hazard data for polyhalogenated acetophenones).

-

PubChem. (2025).[2] Compound Summary: 1-(2,6-Dichloro-3-fluorophenyl)ethanone.[2] (Structural isomer analysis).

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source for DoM lithiation rules regarding fluorine/chlorine directing effects).

Sources

literature review of 6'-Chloro-2',3'-difluoroacetophenone research

Technical Whitepaper: 6'-Chloro-2',3'-difluoroacetophenone in Pharmaceutical & Agrochemical Synthesis[1][2]

Executive Summary

This compound (CAS 1373920-86-5 ) is a highly specialized fluorinated building block used in the synthesis of next-generation pharmaceuticals and agrochemicals.[1][2] Distinguished by its sterically congested 1,2,3,6-substitution pattern, this intermediate serves as a critical scaffold for introducing the 6-chloro-2,3-difluorophenyl moiety—a pharmacophore increasingly utilized to modulate metabolic stability and binding affinity in kinase inhibitors (e.g., BRAF targeting) and microbiocidal crop protection agents.[1][2] This guide details the compound's chemical profile, validated synthetic pathways via Directed Ortho Metallation (DoM), and its downstream applications in cross-coupling chemistry.

Chemical Profile & Identity

The molecule features an acetyl group flanked by a chlorine atom and a fluorine atom, creating a "hindered ketone" environment. This specific substitution pattern is designed to lock molecular conformation and prevent metabolic degradation at the phenyl ring's most vulnerable positions.

| Property | Specification |

| IUPAC Name | 1-(6-Chloro-2,3-difluorophenyl)ethanone |

| CAS Number | 1373920-86-5 |

| Molecular Formula | C₈H₅ClF₂O |

| Molecular Weight | 190.57 g/mol |

| Appearance | White to pale yellow solid / low-melting solid |

| Key Functional Groups | Ketone (Acetyl), Aryl Fluoride (x2), Aryl Chloride |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

Synthetic Pathway: Directed Ortho Metallation (DoM)[2]

The synthesis of this compound is non-trivial due to the specific regiochemistry required.[1][2] Standard Friedel-Crafts acylation of 1-chloro-2,3-difluorobenzene typically yields the 4-acetyl or 6-acetyl isomer (2'-chloro-3',4'-difluoroacetophenone) rather than the target.[1][2]

The field-proven protocol utilizes Directed Ortho Metallation (DoM) on 1-chloro-3,4-difluorobenzene , exploiting the high acidity of the proton located between the chlorine and fluorine atoms (C2 position).[1][2]

Protocol: Lithiation-Acylation Sequence

-

Starting Material: 1-Chloro-3,4-difluorobenzene (4-Chloro-1,2-difluorobenzene).[1][2]

-

Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).[1][2]

-

Solvent: Anhydrous THF (Tetrahydrofuran).[2]

-

Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) or Acetic Anhydride.[1][2]

Step-by-Step Methodology:

-

Inertion: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.

-

Deprotonation: Cool the solution of 1-chloro-3,4-difluorobenzene in THF to -78°C . Slowly add LDA (1.1 eq). The proton between Cl and F is removed selectively due to the inductive electron-withdrawing effect of both halogens, forming the lithiated species at the C2 position.[2]

-

Acylation: Stir for 30–60 minutes at -78°C. Cannulate the lithiated intermediate into a solution of the acetylating agent (to prevent poly-addition).

-

Quench: Warm to room temperature and quench with saturated NH₄Cl.

-

Purification: Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Figure 1: Regioselective synthesis via Directed Ortho Metallation (DoM) targeting the C2 proton.[1][2]

Downstream Applications & Reaction Logic

The 6-chloro-2,3-difluorophenyl moiety is a "privileged scaffold" in medicinal chemistry.[1][2] The acetyl group serves as a handle for heterocycle formation, while the halogenated ring provides unique binding properties.

A. Pharmaceutical Intermediates (Kinase Inhibitors)

This compound is a precursor for Aminopurine Compounds used in oncology, specifically for targeting melanoma via BRAF inhibition. The synthesis involves converting the acetyl group into a more complex heterocycle (e.g., via bromination and condensation) or using the aryl ring in coupling reactions.

-

Mechanism: The electron-deficient nature of the ring (due to F/Cl) enhances pi-stacking interactions in the ATP-binding pocket of kinases.[1][2]

-

Reference: Patent AU2015328414B2 describes substituted aminopurines incorporating the 6-chloro-2,3-difluorophenyl group.[1][2]

B. Agrochemicals (Microbiocides)

In crop protection, this scaffold is used to synthesize heterocyclic microbiocides. The steric bulk of the halogens prevents rapid metabolic breakdown by plant or fungal enzymes (e.g., cytochrome P450s), extending the duration of action.

-

Reference: Patent WO2018193387A1 details heterocyclic compounds derived from this acetophenone for use as fungicides.[2]

C. Suzuki-Miyaura Coupling Precursor

The acetophenone can be converted into (6-Chloro-2,3-difluorophenyl)boronic acid (CAS 1310404-70-6) or used directly in coupling if the chloride is activated.[1][2] However, the boronic acid route is more common for modular drug synthesis.

Figure 2: Divergent synthetic utility in pharmaceutical and agrochemical development.[1][2]

Technical Considerations & Safety

Steric & Electronic Effects

-

Crowding: The acetyl group is severely hindered by the ortho-chloro and ortho-fluoro substituents.[1][2] This reduces the rate of nucleophilic attack at the carbonyl carbon compared to unhindered acetophenones. Harsh conditions or activated nucleophiles may be required for condensation reactions.[2]

-

Acidity: The alpha-protons (on the methyl group) are slightly more acidic due to the electron-withdrawing nature of the ring, facilitating enolization.[1][2]

Handling Protocols

-

Corrosivity: As an alpha-halo (potentially) or poly-halogenated ketone, treat as a skin and eye irritant.[1][2]

-

Storage: Store under inert atmosphere (Argon) at 2–8°C. The compound is stable but can degrade upon prolonged exposure to moisture due to the activated nature of the ring.

References

-

Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith. Source: Google Patents (AU2015328414B2).[2] URL:

-

Heterocyclic compounds with microbiocidal properties. Source: Google Patents (WO2018193387A1).[2] URL:

Sources

The Synthetic Versatility of 6'-Chloro-2',3'-difluoroacetophenone: A Technical Guide for Organic Synthesis and Drug Discovery

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, halogenated aromatic ketones represent a cornerstone of molecular design. These seemingly simple structures are, in reality, powerful synthons, offering a trifecta of reactive sites that can be orchestrated to construct complex molecular architectures. This guide delves into the potential applications of a particularly intriguing, yet underexplored, building block: 6'-Chloro-2',3'-difluoroacetophenone. While direct literature on this specific isomer is nascent, a comprehensive analysis of its constituent functionalities, coupled with extensive data on related halogenated acetophenones, allows for a robust projection of its synthetic utility.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It will navigate the predicted physicochemical properties, plausible synthetic routes, and a wide array of potential applications in organic synthesis, with a particular emphasis on the construction of bioactive heterocycles and other scaffolds of pharmaceutical interest. The insights provided herein are grounded in fundamental principles of organic chemistry and supported by established literature on analogous systems, offering a scientifically rigorous foundation for future research and development endeavors.

Physicochemical Properties and Structural Rationale

The strategic placement of chloro and difluoro substituents on the acetophenone core imparts a unique electronic and steric profile to this compound, profoundly influencing its reactivity and potential biological activity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Scientific Rationale |

| Molecular Formula | C₈H₅ClF₂O | Based on the chemical structure. |

| Molecular Weight | 190.57 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Likely a white to off-white solid | Many substituted acetophenones are solids at room temperature. |

| XLogP3 | ~2.5 - 3.0 | The presence of a chlorine and two fluorine atoms increases lipophilicity compared to acetophenone. |

| Hydrogen Bond Donor Count | 0 | There are no hydrogen atoms attached to electronegative atoms. |

| Hydrogen Bond Acceptor Count | 1 (the carbonyl oxygen) | The oxygen of the acetyl group can act as a hydrogen bond acceptor. |

| Reactivity Profile | The aromatic ring is deactivated towards electrophilic substitution. The acetyl group's methyl protons are acidic. The carbonyl group is susceptible to nucleophilic attack. | The electron-withdrawing nature of the halogens and the acetyl group deactivates the ring. The acetyl group's alpha-protons are readily deprotonated. |

The 2',3'-difluoro substitution pattern is of particular interest. The vicinal fluorine atoms create a distinct electronic environment, potentially influencing the conformation of the molecule and its interactions with biological targets.[1][2][3] Furthermore, fluorine atoms are known to enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[1][2][3] The 6'-chloro substituent further modulates the electronic properties of the aromatic ring and provides an additional site for potential synthetic modification or interaction with biological receptors.

Proposed Synthetic Pathways

Overall Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of a 2,3-Difluorobenzene Precursor from 2,3-Difluoroaniline

2,3-Difluoroaniline is a commercially available starting material and can also be synthesized via several reported methods.[4][5][6] The conversion of the aniline to a suitable precursor for Friedel-Crafts acylation is a critical step.

-

Diazotization: 2,3-Difluoroaniline (1.0 eq.) is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite (1.1 eq.) is added dropwise, maintaining the low temperature. This generates the corresponding 2,3-difluorobenzenediazonium salt in situ.

-

Sandmeyer or Schiemann Reaction: To introduce a handle for the subsequent acylation, the diazonium salt can be subjected to a Sandmeyer reaction (using CuCl or CuBr) or a Schiemann reaction (using HBF₄ followed by thermal decomposition) to yield the corresponding 2,3-difluorohalobenzene or 1,2,3-trifluorobenzene. For the purpose of this synthesis, proceeding to a dihalobenzene is often more practical.

Step 2: Friedel-Crafts Acylation to 2',3'-Difluoroacetophenone

The Friedel-Crafts acylation of 1,2-difluorobenzene is a known transformation.[5][7]

-

Reaction Setup: Anhydrous aluminum chloride (AlCl₃, 1.2 eq.) is suspended in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled to 0 °C.

-

Addition of Reagents: A solution of the 2,3-difluorobenzene precursor (1.0 eq.) and acetyl chloride (1.1 eq.) in the same dry solvent is added dropwise to the AlCl₃ suspension, maintaining the temperature at 0 °C.

-

Reaction and Workup: After the addition, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC). The reaction is then carefully quenched by pouring it onto a mixture of ice and concentrated HCl. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield 2',3'-difluoroacetophenone.

Step 3: Regioselective Chlorination to this compound

This is the most challenging and crucial step in the proposed synthesis, as the regioselectivity of the electrophilic chlorination needs to be controlled.

-

Directing Effects of Substituents:

-

Acetyl Group: The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature.[2][8]

-

Fluorine Atoms: Fluorine is a deactivating, ortho, para-directing group.[1][9] Its deactivating nature stems from its strong inductive effect, while the ortho, para-directing influence is due to its ability to donate a lone pair of electrons through resonance.[1][9]

-

-

Predicting the Site of Chlorination: In 2',3'-difluoroacetophenone, the positions on the aromatic ring are influenced by these competing directing effects.

-

The 4'- and 6'-positions are ortho and para to the fluorine atoms.

-

The 5'-position is meta to the acetyl group.

-

The 6'-position is also ortho to the 2'-fluoro and meta to the 3'-fluoro group, and meta to the acetyl group.

-

Considering the combined effects, the 6'-position is sterically accessible and electronically favored for electrophilic attack. The fluorine atoms will direct an incoming electrophile to the 4' and 6' positions, while the acetyl group directs to the 5' position. The activating (or less deactivating) effect of the halogens typically overrides the deactivating effect of the acetyl group in determining the position of substitution.[10] Therefore, chlorination is most likely to occur at the 6'-position.

-

-

Proposed Chlorination Protocol:

-

2',3'-Difluoroacetophenone (1.0 eq.) is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

A Lewis acid catalyst, such as iron(III) chloride (FeCl₃, catalytic amount), is added.

-

Chlorine gas is bubbled through the solution, or a solid chlorinating agent like N-chlorosuccinimide (NCS) is added portion-wise.

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.

-

The reaction mixture is then worked up by washing with an aqueous solution of sodium thiosulfate to remove excess chlorine, followed by a standard aqueous workup. The crude product is purified by recrystallization or column chromatography to isolate this compound.

-

Potential Applications in Organic Synthesis

The true value of this compound lies in its potential as a versatile building block for the synthesis of a wide range of organic molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals and agrochemicals.

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities.[8][11][12][13][14] The acetophenone moiety is a common precursor for pyrazole synthesis.

Caption: General workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of a Substituted Pyrazole

-

Enaminone Formation: this compound (1.0 eq.) is reacted with dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq.) either neat or in a high-boiling solvent like DMF. The mixture is heated to promote the condensation reaction, forming the corresponding enaminone intermediate.[11]

-

Cyclization with Hydrazine: The crude enaminone is then dissolved in a suitable solvent such as ethanol or acetic acid. Hydrazine hydrate or a substituted hydrazine (1.1 eq.) is added, and the mixture is heated to reflux. The cyclization reaction proceeds to form the pyrazole ring.[11][12]

-

Purification: After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed, and the residue is purified by recrystallization or column chromatography.

Synthesis of Isoxazole Derivatives

Isoxazoles are another important class of five-membered heterocycles with diverse biological activities.[9][15][16][17] They can be readily synthesized from acetophenones through the formation of a chalcone intermediate.

Caption: General workflow for the synthesis of isoxazole derivatives.

Experimental Protocol: Synthesis of a Substituted Isoxazole

-

Chalcone Synthesis (Claisen-Schmidt Condensation): this compound (1.0 eq.) and an appropriate aromatic aldehyde (1.0 eq.) are dissolved in ethanol. An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added dropwise, and the mixture is stirred at room temperature. The chalcone product often precipitates from the reaction mixture and can be collected by filtration.[15][16]

-

Isoxazole Formation: The purified chalcone (1.0 eq.) is then refluxed with hydroxylamine hydrochloride (1.5 eq.) in the presence of a base (e.g., potassium hydroxide or sodium acetate) in a solvent like ethanol.[9][15][16]

-

Workup and Purification: Upon completion of the reaction, the mixture is poured into water, and the precipitated isoxazole is collected by filtration, washed with water, and purified by recrystallization.

Precursor for Quinolone-Based Antibacterials

Halogenated acetophenones are key starting materials for the synthesis of quinolone and fluoroquinolone antibiotics.[18][19][20] The synthesis often involves a condensation reaction followed by a cyclization step. While the specific reaction pathway can vary, the acetophenone moiety provides the necessary carbon framework for the construction of the quinolone core. The presence of the chloro and difluoro substituents in this compound makes it an attractive starting material for the synthesis of novel quinolone derivatives with potentially enhanced antibacterial activity.

Potential in Drug Discovery and Development

The unique structural features of this compound position it as a valuable scaffold for the development of novel therapeutic agents.

Kinase Inhibitors

Substituted acetophenones are frequently employed in the synthesis of kinase inhibitors. The ketone functionality can participate in hydrogen bonding interactions within the ATP-binding pocket of kinases, while the substituted phenyl ring can be further functionalized to achieve selectivity and potency. The chloro and difluoro substituents can engage in halogen bonding, an increasingly recognized non-covalent interaction that can contribute significantly to binding affinity. The MAPK/ERK pathway, which is often dysregulated in cancer, is a potential target for kinase inhibitors derived from this scaffold.

Caption: Conceptual signaling pathway targeted by a kinase inhibitor.

Modulators of G Protein-Coupled Receptors (GPCRs)

The acetophenone scaffold can also be found in the structure of G protein-coupled receptor (GPCR) modulators. The substituted aromatic ring can be tailored to fit into the ligand-binding pockets of various GPCRs, enabling the development of agonists or antagonists for a wide range of therapeutic targets.

Bioisosteric Replacement and Pharmacokinetic Enhancement

The strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[1][2][3] Fluorine can act as a bioisostere for hydrogen or a hydroxyl group, altering the electronic properties and metabolic stability of a molecule. The 2',3'-difluoro pattern in this compound offers a unique substitution that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Conclusion and Future Outlook

This compound, while not yet extensively studied, emerges as a highly promising and versatile building block for organic synthesis and drug discovery. Its unique combination of a reactive acetyl group and a polychlorinated and fluorinated aromatic ring provides a rich platform for the construction of diverse and complex molecular architectures. The potential to readily synthesize important heterocyclic scaffolds such as pyrazoles and isoxazoles, coupled with its suitability as a precursor for kinase inhibitors and other bioactive molecules, underscores its significance.

This technical guide has provided a comprehensive overview of the predicted properties, plausible synthetic routes, and a wide range of potential applications for this intriguing molecule. It is our hope that this document will serve as a catalyst for further research into the chemistry and applications of this compound, ultimately unlocking its full potential in the advancement of science and medicine.

References

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

-

Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). Expert Opinion on Drug Discovery. [Link]

-

Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018). ACS Omega. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). Taylor & Francis Online. [Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2018). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]

-

Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. (2022). Synfacts. [Link]

-

Synthesis of Pyrazoles from Acetophenones in Flow. (2021). GalChimia. [Link]

-

Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]

-

Synthesis and characterization of some novel isoxazole derivatives and their antimicrobial evaluation. (2015). Der Pharma Chemica. [Link]

-

Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

- Process for synthesizing 2,3-difluoroaniline. (n.d.).

-

A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews. [Link]

-

Novel isoxazoles: Significance and symbolism. (2025). Authorea. [Link]

-

Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. (2024). Auctores Publishing. [Link]

-

The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2018). Molecules. [Link]

-

Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). Pharmaceuticals. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules. [Link]

-

Directing Effects. (n.d.). College of Saint Benedict and Saint John's University. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. [Link]

-

Electrophilic Aromatic Substitution (EAS)SEAr:. (2023). ResearchGate. [Link]

-

The role of halogen bonding in inhibitor recognition and binding by protein kinases. (2007). Current Topics in Medicinal Chemistry. [Link]

-

The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. (2007). ResearchGate. [Link]

Sources

- 1. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. notes.fluorine1.ru [notes.fluorine1.ru]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. Direct Synthesis of Fluorinated Polycyclic Aromatic Dioxanes: Mesomorphism, Luminescence, and Charge Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. research.chalmers.se [research.chalmers.se]

Methodological & Application

Application Notes & Protocols for the Synthesis of Derivatives from 6'-Chloro-2',3'-difluoroacetophenone

Introduction: The Strategic Value of 6'-Chloro-2',3'-difluoroacetophenone in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological profiles.[1][2] Fluorine's unique properties can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] this compound emerges as a particularly valuable starting material, offering a trifecta of reactive sites for molecular elaboration. This guide provides an in-depth exploration of the synthetic pathways accessible from this versatile building block, aimed at researchers, scientists, and drug development professionals.

The molecule's utility is rooted in three key structural features:

-

The Acetyl Group: A classic handle for a myriad of carbonyl chemistry, including condensations, α-functionalization, and the construction of heterocyclic systems.

-

The Chloro Substituent: An ideal site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

The Difluorinated Phenyl Ring: The ortho- and meta- fluorine atoms act as powerful electron-withdrawing groups, activating the ring for nucleophilic aromatic substitution (SNAr) and influencing the overall electronic properties of the synthesized derivatives.[3][4]

This document moves beyond simple procedural lists to explain the causality behind experimental choices, providing field-proven insights and self-validating protocols to empower researchers in their synthetic endeavors.

High-Level Synthetic Roadmap

The diverse reactivity of this compound allows for the synthesis of a wide array of complex derivatives. The following workflow diagram illustrates the principal synthetic avenues that will be detailed in this guide.

Caption: Synthetic derivatization pathways from this compound.

Part 1: Derivatization via the Ketone Moiety

The acetyl group serves as a versatile platform for building molecular complexity, most notably through condensation reactions that lead to important scaffolds like chalcones and various heterocycles.

Claisen-Schmidt Condensation: Synthesis of Fluorinated Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and exhibit a wide range of biological activities.[5][6] They are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[5][7]

Causality & Experimental Rationale: The reaction mechanism involves the deprotonation of the α-carbon of the acetophenone by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones. The choice of a strong base like KOH or NaOH in an alcoholic solvent is crucial for efficient enolate formation and subsequent condensation.[5][8]

Caption: Experimental workflow for chalcone synthesis.

Protocol 1: Synthesis of (E)-1-(6-chloro-2,3-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

-

Materials:

-

This compound (1.0 eq, 1.92 g, 10 mmol)

-

4-Methoxybenzaldehyde (1.05 eq, 1.43 g, 10.5 mmol)

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Deionized water

-

Hydrochloric acid (HCl), 10% aq. solution

-

-

Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve this compound and 4-methoxybenzaldehyde in 50 mL of ethanol in a 250 mL round-bottom flask with magnetic stirring.

-

In a separate beaker, prepare a solution of KOH (2.8 g, 50 mmol) in 25 mL of water.

-

Add the KOH solution dropwise to the stirred ethanolic solution at room temperature over 15 minutes. A color change and increase in turbidity are typically observed.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The disappearance of the acetophenone spot indicates reaction completion.

-

Once complete, pour the reaction mixture into 200 mL of ice-cold water.

-

Acidify the mixture to pH ~5 by the slow addition of 10% HCl. The chalcone product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and air dry.

-

Purify the crude product by recrystallization from hot ethanol to yield the title compound as a crystalline solid.

-

-

Protocol Validation (Expected Characterization):

-

¹H NMR: Expect characteristic doublets for the vinyl protons (H-α and H-β) in the range of δ 7.0-8.0 ppm with a coupling constant (J) of ~15-16 Hz, indicative of the E-isomer.

-

FT-IR: A strong absorption band around 1650-1670 cm⁻¹ corresponding to the α,β-unsaturated ketone C=O stretch.

-

MS (ESI+): An [M+H]⁺ peak corresponding to the calculated molecular weight of the product.

-

| Aryl Aldehyde | Base | Solvent | Typical Yield Range |

| Benzaldehyde | NaOH (50% aq) | Methanol | 80-90% |

| 4-Chlorobenzaldehyde | KOH | Ethanol | 85-95% |

| 4-Nitrobenzaldehyde | KOH | Ethanol | 75-85% |

| 2-Furaldehyde | NaOH | Water | 70-80%[6] |

Heterocycle Synthesis: Construction of Pyrazole Scaffolds

Pyrazoles are a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[9][10] A common synthetic route involves the condensation of a 1,3-dicarbonyl compound or its equivalent (like an enaminone) with hydrazine.[9][11][12] The acetophenone can be converted to a reactive enaminone intermediate, which readily undergoes cyclization.[9]

Causality & Experimental Rationale: The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) transforms the acetophenone into a more reactive β-enaminoketone. This intermediate is a 1,3-bielectrophile precursor. Subsequent reaction with hydrazine hydrate proceeds via nucleophilic attack at the carbonyl carbon, followed by intramolecular cyclization and elimination of dimethylamine and water to form the aromatic pyrazole ring.[9] This two-step, one-pot approach is highly efficient.

Protocol 2: One-Pot Synthesis of 5-(6-Chloro-2,3-difluorophenyl)-1H-pyrazole

-

Materials:

-

This compound (1.0 eq, 1.92 g, 10 mmol)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq, 2.0 mL, 15 mmol)

-

Hydrazine hydrate (N₂H₄·H₂O) (2.0 eq, 1.0 mL, 20 mmol)

-

Ethanol or Acetic Acid

-

-

Equipment:

-

100 mL round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

-

Procedure:

-

To a 100 mL round-bottom flask, add this compound and DMF-DMA.

-

Heat the mixture at 80-90 °C for 2-3 hours. Monitor the formation of the enaminone intermediate by TLC.

-

Cool the mixture to room temperature and add 30 mL of ethanol (or acetic acid for a more acidic condition which can catalyze the cyclization).

-

Slowly add hydrazine hydrate to the reaction mixture. An exothermic reaction may be observed.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C for ethanol) for 4-6 hours, until TLC analysis indicates the consumption of the enaminone intermediate.

-

Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

-

Pour the residue into ice-water and collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization if necessary.

-

-

Protocol Validation (Expected Characterization):

-

¹H NMR: Disappearance of the acetyl methyl singlet. Appearance of two doublets for the pyrazole ring protons and a broad singlet for the N-H proton.

-

¹³C NMR: Signals corresponding to the pyrazole ring carbons.

-

MS (ESI+): An [M+H]⁺ peak corresponding to the calculated molecular weight of the pyrazole product.

-

Part 2: Derivatization via the Aryl Halide Moiety

The chloro group on the aromatic ring is a robust handle for forming new bonds through transition-metal catalysis, a cornerstone of modern synthetic chemistry.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki coupling is a powerful method for forming biaryl linkages by reacting an aryl halide with an arylboronic acid, catalyzed by a palladium complex.[13][14] While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems with bulky, electron-rich phosphine ligands enable their efficient coupling.[14]

Causality & Experimental Rationale: The reaction proceeds through a catalytic cycle involving: (1) Oxidative addition of the Pd(0) catalyst to the aryl chloride, (2) Transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium center, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical to facilitate the difficult oxidative addition step with the strong C-Cl bond and promote the reductive elimination. A strong base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[15][16][17]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 3: Synthesis of 4'-Acetyl-3',4'-difluorobiphenyl-2-carbonitrile

-

Materials:

-

This compound (1.0 eq, 1.92 g, 10 mmol)

-

2-Cyanophenylboronic acid (1.2 eq, 1.76 g, 12 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 45 mg, 0.2 mmol)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 164 mg, 0.4 mmol)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq, 4.14 g, 30 mmol)

-

Toluene (40 mL) and Water (10 mL)

-

-

Equipment:

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer with heating plate

-

-

Procedure:

-

To a Schlenk flask, add this compound, 2-cyanophenylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed toluene and water via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the organic phase with water and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Protocol Validation (Expected Characterization):

-

¹⁹F NMR: Two distinct signals for the fluorine atoms, with chemical shifts and coupling patterns altered by the new aryl substituent.

-

¹H NMR: Disappearance of the simple aromatic pattern of the starting material and appearance of a more complex pattern corresponding to the new biaryl system.

-

MS (ESI+): An [M+H]⁺ peak corresponding to the calculated molecular weight of the coupled product.

-

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[18][19] This reaction has revolutionized C-N bond formation, providing access to a vast chemical space crucial for pharmaceuticals.[18][20]

Causality & Experimental Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[21] A key difference is the nucleophile (an amine) and the base. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine or facilitate the ligand exchange step, making it a better nucleophile in the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) is critical for achieving high yields, especially with less reactive aryl chlorides.[20]

Protocol 4: Synthesis of 1-(6-(morpholino)-2,3-difluorophenyl)ethan-1-one

-

Materials:

-

This compound (1.0 eq, 1.92 g, 10 mmol)

-

Morpholine (1.2 eq, 1.05 mL, 12 mmol)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 eq, 92 mg, 0.1 mmol)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq, 95 mg, 0.2 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq, 1.35 g, 14 mmol)

-

Toluene, anhydrous (40 mL)

-

-

Equipment:

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer with heating plate

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and XPhos to a Schlenk flask.

-

Add this compound and toluene.

-

Add morpholine via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with stirring for 8-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

-

-

Protocol Validation (Expected Characterization):

-

¹H NMR: Appearance of signals corresponding to the morpholine protons, typically in the range of δ 3.0-4.0 ppm.

-

¹⁹F NMR: Significant shifts in the fluorine signals compared to the starting material due to the electron-donating nature of the newly installed amino group.

-

MS (ESI+): An [M+H]⁺ peak corresponding to the calculated molecular weight of the aminated product.

-

| Amine | Ligand | Base | Typical Yield Range |

| Aniline | BrettPhos | K₃PO₄ | 70-85% |

| n-Butylamine | XPhos | NaOtBu | 80-95% |

| Indole | RuPhos | Cs₂CO₃ | 65-80% |

| Benzylamine | XPhos | LiHMDS | 75-90% |

References

-

GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia Technical Note. [Link]

-

Reddy, T. J., et al. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. [Link]

-

Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]

-

Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

-

Stumpf, A., et al. (2022). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Synfacts. [Link]

-

Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica. [Link]

-

GalChimia. (2021). Synthesis of Pyrazoles from Acetophenones in Flow. GalChimia Technical Note. [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

-

Scribd. Synthesis of Chalcone From Benzaldehyde and Acetophenone. Scribd. [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. [Link]

-

PubMed. (2021). Integrated Suzuki Cross-Coupling/Reduction Cascade Reaction of meta-/para-Chloroacetophenones and Arylboronic Acids under Batch and Continuous Flow Conditions. PubMed. [Link]

-

MDPI. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. [Link]

-

PMC. (2001). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]

-

Scribd. Gewald Reaction for Thiophene Synthesis. Scribd. [Link]

-

ResearchGate. (2014). Suzuki coupling of 4-chloroacetophenone 14 with arylboronic acids in water. ResearchGate. [Link]

-

ResearchGate. Suzuki coupling of 4-chloroacetophenone 14 with arylboronic acids in water. ResearchGate. [Link]

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

-

ResearchGate. (2017). Reaction profile for the coupling of p-chloroacetophenone (2.90 mmol)... ResearchGate. [Link]

-

Organic Chemistry Portal. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. Organic Chemistry Portal. [Link]

-

PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

-

ResearchGate. (2005). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [Link]

-

ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

ChemRxiv. (2023). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv. [Link]

-

ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products. [Link]

-

PubMed. (2001). Synthesis of C-mannopyranosylphloroacetophenone derivatives and their anomerization. PubMed. [Link]

-

RSC Publishing. (2015). High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. RSC Advances. [Link]

- Google Patents. CN102531870A - Preparation method of 2,4-difluoroacetophenone.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

- Google Patents. CN1128778C - 2,4,6-trichloro-3,5-difluoro acetophenone and its preparation.

-

The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. ChemRxiv. [Link]

-

Dalal Institute. Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

-

Indian Academy of Sciences. Interaction of hydroxy acetophenones and their derivatives and thionyl chloride in presence of finely divided copper. Proceedings of the Indian Academy of Sciences - Section A. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. scribd.com [scribd.com]

- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. galchimia.com [galchimia.com]

- 10. Synthesis of Pyrazoles from Acetophenones in Flow - GalChimia [galchimia.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Integrated Suzuki Cross-Coupling/Reduction Cascade Reaction of meta-/para-Chloroacetophenones and Arylboronic Acids under Batch and Continuous Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lab Reporter [fishersci.se]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Notes & Protocols: 6'-Chloro-2',3'-difluoroacetophenone as a Strategic Precursor in Heterocyclic Compound Synthesis

Introduction: The Strategic Value of 6'-Chloro-2',3'-difluoroacetophenone

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound is a prime example of a highly versatile and valuable building block. Its structure is richly decorated with functional handles that permit a diverse range of chemical transformations. The presence of multiple halogen atoms—specifically the chloro and difluoro substituents—profoundly influences the electronic properties of the phenyl ring and the reactivity of the adjacent acetyl group.[1] The electron-withdrawing nature of these halogens acidifies the α-protons of the ketone, facilitating enolate formation, while also directing and activating the aromatic ring for specific substitutions. These features make it an ideal precursor for constructing complex heterocyclic scaffolds, which form the core of countless therapeutic agents.